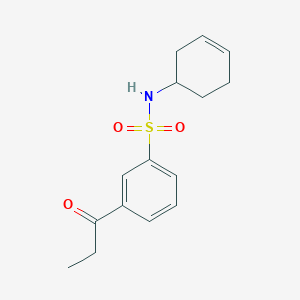![molecular formula C12H18F3NO3 B7581575 3-[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7581575.png)
3-[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFP or TFPAA and is a derivative of piperidine. The chemical structure of TFPAA is C14H20F3NO3.
作用機序
The mechanism of action of TFPAA involves the inhibition of the glutamate transporter EAAT2. This inhibition leads to an increase in extracellular glutamate levels, which has been linked to neurodegenerative diseases such as ALS and Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFPAA have been extensively studied in scientific research. TFPAA has been found to increase extracellular glutamate levels in the brain, which has been linked to neurodegenerative diseases such as ALS and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of TFPAA is its potency and selectivity as an inhibitor of the glutamate transporter EAAT2. This makes it a valuable tool in scientific research aimed at understanding the role of glutamate in neurodegenerative diseases. However, one of the limitations of TFPAA is its potential toxicity, which must be carefully considered in lab experiments.
将来の方向性
There are several future directions for scientific research involving TFPAA. One potential direction is the development of TFPAA-based therapies for neurodegenerative diseases such as ALS and Alzheimer's disease. Another potential direction is the investigation of the role of TFPAA in other neurological disorders, such as epilepsy and depression. Additionally, further research is needed to fully understand the potential toxicity of TFPAA and its implications for lab experiments.
合成法
The synthesis of TFPAA involves the reaction of 4,4,4-trifluorobutanoyl chloride with piperidine, followed by the reaction of the resulting product with 3-bromopropanoic acid. This process results in the formation of TFPAA as a white solid.
科学的研究の応用
TFPAA has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of TFPAA is in the field of neuroscience. TFPAA has been found to be a potent and selective inhibitor of the glutamate transporter EAAT2, which is responsible for the reuptake of glutamate in the brain. This inhibition leads to an increase in extracellular glutamate levels, which has been linked to neurodegenerative diseases such as ALS and Alzheimer's disease.
特性
IUPAC Name |
3-[1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c13-12(14,15)6-5-10(17)16-7-1-2-9(8-16)3-4-11(18)19/h9H,1-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAKGFXPQDDGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7581518.png)
![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)



![4-[(Cyclohex-3-en-1-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7581553.png)



![1-[2-(Aminomethyl)-3-methylpiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B7581567.png)
![2-(cyclohexen-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7581568.png)